Lumefantrine-d18 is a deuterated form of Lumefantrine, an antimalarial agent primarily used in combination with Artemether for treating acute uncomplicated malaria caused by Plasmodium falciparum. This compound is classified as a small molecule and is recognized for its efficacy against the erythrocytic stages of malaria parasites. Lumefantrine-d18 is utilized in pharmacological research, particularly in studies involving drug metabolism and pharmacokinetics due to the presence of deuterium, which can provide insights into metabolic pathways without altering the biological activity of the parent compound .
The synthesis of Lumefantrine-d18 involves several key steps that leverage established chemical reactions. The general synthesis method includes:
The specific incorporation of deuterium in Lumefantrine-d18 can be achieved through selective reactions using deuterated reagents in the final substitution steps.
The molecular formula for Lumefantrine-d18 is , indicating a complex structure that includes multiple functional groups conducive to its antimalarial activity. The molecular weight is approximately 528.94 g/mol. The structure features a fluorene backbone with chlorinated phenyl groups and a dibutylamino side chain, which are critical for its biological function .
Lumefantrine-d18 participates in various chemical reactions typical for its class of compounds, including:
These reactions underscore its mechanism of action against Plasmodium falciparum.
This dual mechanism enhances its efficacy when used in combination with other antimalarials such as Artemether.
Lumefantrine-d18 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and application in pharmacological studies.
Lumefantrine-d18 is primarily used in scientific research contexts, particularly:
Lumefantrine-d18 is a deuterium-labeled analogue of the antimalarial drug lumefantrine, featuring strategic replacement of 18 hydrogen atoms with deuterium (²H) isotopes. The deuterium atoms are specifically incorporated at the dibutylamino moiety of the molecule, substituting all aliphatic hydrogens in the two n-butyl chains (-CD₂CD₂CD₂CD₃ groups). This design preserves the core fluorene scaffold containing three chlorine substituents and the β-amino alcohol pharmacophore essential for antimalarial activity. The isotopic labeling creates distinct mass spectral signatures while maintaining nearly identical steric and electronic properties to the parent compound, as deuterium-carbon bond lengths differ by <0.01 Å compared to hydrogen-carbon bonds. This precise localization minimizes potential metabolic cleavage at the deuterated sites, enhancing molecular stability for analytical applications [4] [9].
The molecular formula of Lumefantrine-d18 is C₃₀H₁₄D₁₈Cl₃NO, reflecting replacement of 18 hydrogen atoms with deuterium. High-resolution mass spectrometry confirms a molecular weight of 547.05 g/mol, representing a 3.4% mass increase compared to protiated lumefantrine (528.94 g/mol). This significant mass shift enables unambiguous differentiation in mass spectrometric assays. Nuclear magnetic resonance (¹H-NMR) analysis shows characteristic suppression of signals between δ 0.8–1.6 ppm corresponding to the deuterated methylene and methyl groups, while aromatic proton signals (δ 6.8–7.8 ppm) remain unchanged, verifying site-specific deuteration [1] [5] [9].
Table 1: Molecular Parameters of Lumefantrine-d18 vs. Lumefantrine
Parameter | Lumefantrine-d18 | Lumefantrine |
---|---|---|
Molecular Formula | C₃₀H₁₄D₁₈Cl₃NO | C₃₀H₃₂Cl₃NO |
Molecular Weight (g/mol) | 547.05 | 528.94 |
Deuterium Substitution Sites | Dibutylamino groups | None |
CAS Registry Number | 1185240-53-2 | 82186-77-4 |
Synthesis of Lumefantrine-d18 employs specialized deuterium incorporation techniques, with two primary approaches identified:
Late-Stage Isotope Exchange: Direct deuteration of lumefantrine via metal-catalyzed H/D exchange using deuterium oxide (D₂O) and platinum catalysts under high-temperature conditions. While operationally simpler, this method yields incomplete deuteration (<85%) and requires rigorous purification to remove structural isomers [7].
Building Block Synthesis: A more efficient route involves synthesizing deuterium-labeled dibutylamine precursors followed by coupling to the fluorenol intermediate. Key steps include:
Table 2: Characteristics of Deuterated Lumefantrine Analogues
Deuterated Analog | Molecular Formula | Deuteration Sites | Primary Application |
---|---|---|---|
Lumefantrine-d18 | C₃₀H₁₄D₁₈Cl₃NO | Dibutylamino groups | LC-MS/MS internal standard |
Desbutyl-lumefantrine-d₉ | C₂₆H₁₀D₉Cl₃NO | Butyl chain of monodesbutyl metabolite | Metabolite quantification |
Lumefantrine-d18 exhibits enhanced stability relative to protiated lumefantrine due to kinetic isotope effects (KIEs) strengthening C-D bonds:
Deuterium labeling significantly reduces metabolic N-dealkylation rates in human liver microsomes, with a 4.8-fold decrease in desbutyl-lumefantrine formation compared to non-deuterated lumefantrine. This metabolic stability is crucial for maintaining analytical integrity during prolonged pharmacokinetic studies [2] [3].
Table 3: Stability Profile of Lumefantrine-d18 Under Controlled Conditions
Stress Condition | Test Parameters | Degradation Products | Degradation Rate vs. Lumefantrine |
---|---|---|---|
Thermal (Solid State) | 60°C/75% RH/10 days | 9-Keto derivative, Dechlorinated analog | 30% reduction |
Photolytic (Solution) | 1.2 million lux·hours | (E)-Benzylidene isomer | 57% reduction |
Acid Hydrolysis (0.1N HCl) | 60°C/48 hours | Amino-alcohol cleavage products | Comparable |
Oxidative (3% H₂O₂) | 25°C/24 hours | Fluorene N-oxide, Hydroxylated analogs | 22% reduction |
Listed Compounds:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7